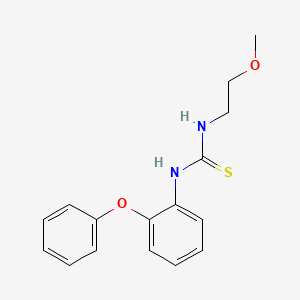![molecular formula C24H18N2O2S B10897754 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B10897754.png)
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-thiophen-2-yl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione is a complex heterocyclic compound that features a thiophene ring and a diazapentacyclo structure
準備方法
The synthesis of 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the thiophene ring, followed by the construction of the diazapentacyclo framework. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
科学的研究の応用
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces, leading to changes in the conformation and activity of the target molecules. These interactions can modulate biological pathways, resulting in therapeutic effects.
類似化合物との比較
Similar compounds to 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione include other thiophene derivatives and diazapentacyclo compounds. For example:
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents.
Diazapentacyclo compounds: Compounds such as 12-thiophen-2-yl-13-oxa-3,5-diazapentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene have similar structural features and applications.
The uniqueness of this compound lies in its specific combination of the thiophene ring and the diazapentacyclo framework, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H18N2O2S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione |
InChI |
InChI=1S/C24H18N2O2S/c27-20-13-14(21-10-5-11-29-21)12-18-22(20)23-15-6-1-2-7-16(15)24(28)26(23)19-9-4-3-8-17(19)25-18/h1-11,14,23,25H,12-13H2 |
InChIキー |
UGOMBOCOCASTDK-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N4C2C5=CC=CC=C5C4=O)C6=CC=CS6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10897688.png)
![2-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10897693.png)
![1,3-dimethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897696.png)

![2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10897715.png)
![11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10897718.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897726.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B10897734.png)
![4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10897740.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10897741.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
